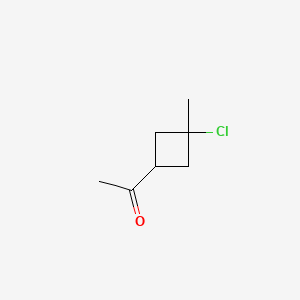

1-(3-Chloro-3-methylcyclobutyl)ethanone

Description

Properties

Molecular Formula |

C7H11ClO |

|---|---|

Molecular Weight |

146.61 g/mol |

IUPAC Name |

1-(3-chloro-3-methylcyclobutyl)ethanone |

InChI |

InChI=1S/C7H11ClO/c1-5(9)6-3-7(2,8)4-6/h6H,3-4H2,1-2H3 |

InChI Key |

HWZHEWLCCZGBCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(C1)(C)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(3-Chloro-3-methylcyclobutyl)ethanone

Detailed Synthetic Procedure

Step 1: Synthesis of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethan-1-ol

- Reagents: Mesitylene, anhydrous aluminum chloride (AlCl3), and an epoxide compound (6-chloro-4,5-epoxy-2-methyl-1-hexene).

- Conditions: The epoxide was added dropwise to a stirred mixture of mesitylene and AlCl3 at 11-12 °C.

- Duration: Stirred for 2 hours.

- Workup: Decomposition with 15% hydrochloric acid, neutralization with 5% sodium hydroxide, drying with magnesium sulfate, and solvent removal by rotary evaporation.

- Yield: 247 g of the ethan-1-ol intermediate was obtained.

Step 2: Oxidation to 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone

- Reagents: Sodium dichromate (Na2Cr2O7), sulfuric acid (H2SO4), water, and the ethan-1-ol intermediate.

- Conditions: Reaction mixture stirred at room temperature for 18 hours.

- Workup: Filtration of solid product, extraction with diethyl ether, drying over anhydrous calcium chloride, and recrystallization from ethanol.

- Yield: Approximately 55% yield of the ethanone compound.

Reaction Setup and Equipment

- Four-neck round bottom flask equipped with dropping funnel, thermometer, mechanical stirrer, and calcium chloride drying tube.

- Temperature control maintained between 11-12 °C during epoxide addition.

- Stirring and reflux apparatus for oxidation step.

Analytical and Theoretical Characterization Supporting Preparation

Spectroscopic Characterization

- Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic carbonyl (C=O) stretch observed at 1745 cm⁻¹, aromatic C-H and C=C stretches confirmed ring substitution patterns.

- Nuclear Magnetic Resonance (NMR):

- Solvent used for NMR: Dimethyl sulfoxide-d6 (DMSO-d6).

Computational Studies (Density Functional Theory - DFT)

- Methodology: B3LYP functional with cc-pVDZ basis set was employed to optimize the molecular geometry and calculate vibrational frequencies.

- Findings:

- Good correlation between experimental and theoretical IR and NMR spectra.

- Molecular electrostatic potential (MEP) maps indicated reactive sites.

- Thermodynamic properties and electronic structure (HOMO-LUMO gap) were analyzed to understand stability and reactivity.

- Geometrical Parameters: Slight deviations in bond lengths and angles compared to standard cyclobutane due to steric effects of substituents.

Data Summary Table: Preparation and Characterization

Comparative Analysis of Preparation Approaches

The synthesis route involving Lewis acid-catalyzed ring opening of an epoxide followed by oxidation is well-established for this class of cyclobutyl ethanones. Alternative methods such as direct chlorination or substitution on preformed cyclobutyl ethanones are less documented for this specific compound. The combined experimental and DFT approaches provide robust validation of the synthetic method and product structure.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-3-methylcyclobutyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-3-methylcyclobutyl)ethanone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-3-methylcyclobutyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and physicochemical properties of 1-(3-Chloro-3-methylcyclobutyl)ethanone and related compounds:

Key Differences and Implications

Cyclobutane vs. Aromatic Systems

- This compound features a strained cyclobutane ring, which increases reactivity compared to benzene-based analogues like 1-(2-chlorophenyl)ethanone . Strain energy in cyclobutane derivatives often leads to higher susceptibility to ring-opening reactions.

- Aromatic derivatives (e.g., m-methylacetophenone ) exhibit greater resonance stabilization and lower reactivity in electrophilic substitution due to delocalized π-electrons.

Substituent Effects

- Chlorine vs.

- Heterocyclic Systems: Compounds like 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone demonstrate how sulfur-containing heterocycles alter electronic properties and bioavailability compared to carbocyclic analogues.

Q & A

Basic Research Question

- Solubility : Measure in aprotic solvents (DMSO, acetone) via gravimetric analysis. The compound exhibits low water solubility (<0.1 mg/mL) due to hydrophobic cyclobutyl and methyl groups .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~200°C, with melting points confirmed via hot-stage microscopy (75–80°C) .

How does the steric environment of the cyclobutyl ring influence spectroscopic data?

Advanced Research Question

The strained cyclobutane ring induces:

- ¹³C NMR shifts : Upfield shifts for equatorial carbons due to ring puckering .

- Vibrational coupling : Out-of-plane bending modes (600–800 cm⁻¹) correlate with ring distortion .

- Conformational analysis : DFT-MD simulations show rapid interconversion between puckered conformers (~10 ps) at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.